Antibiotic AGI-B4
Description
Antibiotic AGI-B4 (C₁₆H₁₄O₇; MW 318.28) is a dihydroxanthone derivative originally isolated from marine fungi, including Aspergillus sydowii and Neosartorya fischeri . Its core structure features a dihydroxyxanthenone skeleton with a free hydroxyl group at the C-12 position, critical for bioactivity . AGI-B4 exhibits diverse pharmacological properties:
- Antiviral Activity: Inhibits tobacco mosaic virus (TMV) replication (IC₅₀ = 0.26 mg/mL or 260 μM) .
- Antibacterial Activity: Mild activity against E. coli and B. subtilis .
- Cytotoxicity: Inhibits human gastric (SGC-7901) and hepatic (BEL-7404) cancer cell proliferation and VEGF-induced endothelial cell growth (IC₅₀ = 1.4–6.2 μM) .
Properties
IUPAC Name |
methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1,2-dihydroxanthene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,8,13,17-19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKYMOQGZITTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AGI-B4 involves the cultivation of Aspergillus sydowii in a controlled environment. The fungus is grown in a nutrient-rich medium, and the compound is extracted using organic solvents such as chloroform and methanol . The crude extract is then purified through chromatographic techniques to isolate AGI-B4.
Industrial Production Methods: Industrial production of AGI-B4 follows a similar approach but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Key Functional Groups:
-
Carboxylate ester at position 1.
-
Hydroxyl groups at positions 2 and 8.
-
Hydroxymethyl group at position 6.
-
Ketone at position 9.
Hypothetical Reactivity
While no experimental reaction data exists for AGI-B4, its functional groups suggest potential reactivity:
2.1. Ester Hydrolysis
The carboxylate ester group may undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:
Conditions : Likely requires strong acids (e.g., HCl) or bases (e.g., NaOH).
2.2. Oxidation/Reduction
-
Ketone at position 9 : Could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.
-
Hydroxymethyl group : Susceptible to oxidation to a carboxylate under strong oxidizing conditions (e.g., KMnO₄).
2.3. Electrophilic Substitution
The aromatic rings (xanthone core) may undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions due to hydroxyl groups.
Comparison to Structurally Similar Antibiotics
AGI-B4’s xanthone core resembles flavonoids and anthraquinones. For example:
| Feature | AGI-B4 | Tetracycline |
|---|---|---|
| Core structure | Xanthone | Naphthacene |
| Key functional groups | Ester, hydroxyl, ketone | Amide, hydroxyl, ketone |
| Reactivity | Ester hydrolysis (predicted) | pH-dependent lactam ring opening |
Gaps in Current Knowledge
-
Synthetic Pathways : No documented synthesis or biosynthetic routes for AGI-B4.
-
Degradation Products : Stability under varying pH/temperature remains unstudied.
-
Enzymatic Interactions : Potential interactions with bacterial enzymes (e.g., hydrolases, oxidoreductases) are unexplored.
Recommendations for Future Research
Scientific Research Applications
AGI-B4 has a wide range of scientific research applications:
Chemistry: AGI-B4 is used as a model compound to study the chemical behavior of xanthones and their derivatives.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cancer cell biology and the mechanisms of cell death.
Mechanism of Action
AGI-B4 exerts its effects primarily through the inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell growth. This inhibition disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective cytotoxicity observed in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues of AGI-B4
AGI-B4 belongs to the xanthone family, which shares a tricyclic aromatic scaffold. Key structural analogs and their modifications include:
Key Structural Insights :
Functional Comparison by Bioactivity
Antiviral Activity
Antibacterial Activity
Cytotoxicity and Anti-Angiogenic Effects
Critical Analysis of Structure-Activity Relationships (SAR)
- C-12 Hydroxyl Group : Essential for AGI-B4’s bioactivity. Derivatives lacking this group (e.g., 12-O-acetyl-AGI-B4) show reduced efficacy .
- Dihydroxyxanthenone Core: Enhances membrane permeability and target binding compared to simpler xanthones (e.g., sydovinin B) .
- Substituent Effects : Methoxy or acetyl groups in analogs reduce potency, likely due to steric hindrance or decreased hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
